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Compound of Interest

Compound Name: YM114

Cat. No.: B1682356

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to
YM114, also known as the antibody-drug conjugate (ADC) REGN5093-M114, with alternative
therapies for cancers characterized by MET overexpression, particularly non-small cell lung
cancer (NSCLC). This document summarizes key preclinical data, details experimental
methodologies, and visualizes relevant biological pathways to offer an objective resource for
the scientific community. Of note, the clinical development of REGN5093-M114 was
discontinued by Regeneron due to an insufficient signal in early-stage clinical trials.[1]

Executive Summary

YM114 (REGN5093-M114) is a biparatopic antibody-drug conjugate that targets two distinct
epitopes on the MET receptor, leading to the delivery of a potent cytotoxic maytansinoid
payload.[2][3] Preclinical studies demonstrated its potential to overcome resistance to EGFR
and MET tyrosine kinase inhibitors (TKIs) in MET-driven NSCLC models.[4][5][6] Despite
promising initial data, the investigational drug did not meet the required efficacy endpoints in
early clinical development to warrant continuation. This guide will delve into the available
preclinical data for YM114 and compare it with established and emerging therapies for MET-
overexpressing cancers, including MET TKIs and another MET-targeting ADC.
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The following tables summarize the quantitative data from preclinical and clinical studies of
YM114 and its alternatives.

Table 1: In Vitro Efficacy of YM114 and Comparator MET Tyrosine Kinase Inhibitors
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Patient-Derived
Cell

Table 2: In Vivo Efficacy of YM114 in a Patient-Derived Xenograft (PDX) Model

Treatment Group Dosing Outcome

Induced tumor regression.[5]

YM114 (REGN5093-M114) 10 mg/kg €l

Induced tumor growth

Osimertinib + Cabozantinib Not specified )
suppression.[1]

The PDX model harbored
EGFR-TKI-induced MET

amplification.

Table 3: Clinical Efficacy of Alternative MET-Targeted Therapies in NSCLC
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Objective
Therapy Mechanism Patient Population Response Rate
(ORR)

o MET exon 14 skipping
Capmatinib MET TKI ) 41%(9]
(previously treated)

MET exon 14 skipping
) 68%[9)]
(treatment-naive)

MET amplification
(GCN =10, previously 29%[9]

treated)

MET amplification
(GCN =10, treatment- 40%[9]

naive)

o MET exon 14 skipping
Tepotinib MET TKI ) 70.6%][10]
(adenocarcinoma)

MET exon 14 skipping
(non- 40.9%[10]

adenocarcinoma)

. . . c-Met positive (=2.4 to
Telisotuzumab Vedotin  MET-targeting ADC 18.8%][5]
3.0 mg/kg dose)

c-Met high, EGFR-
mutant (in

o ) 52.6%[11]
combination with

erlotinib)

GCN: Gene Copy
Number

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of YM114 are
outlined below.
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Cell Viability Assays: Patient-derived organoids (PDOs), patient-derived cells (PDCs), or ATCC
cell lines were seeded in 96-well plates.[2][7] Cells were treated with YM114 (REGN5093-
M114) at concentrations ranging from 0 to 3 ug/mL for 5 days. For comparison, cells were
treated with the MET TKIs capmatinib and tepotinib at concentrations from 0 to 100 nM for 3
days.[2][7] Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay.

[2]7]

In Vivo Tumor Growth Studies: Patient-derived xenograft (PDX) models were established in
nude mice. These models were derived from patients with EGFR-TKI-induced MET
amplification.[5][8] Tumor-bearing mice were treated with YM114 (REGN5093-M114) at a dose
of 10 mg/kg.[5][8] Tumor volume was measured regularly to assess treatment efficacy.

Apoptosis Assays: Apoptosis was evaluated in cell lines such as YU-1089 and HCC827-AR
following treatment with YM114 or capmatinib. The specific methodology for the apoptosis
assay was not detailed in the primary publication but such assays typically involve techniques
like Annexin V/PI staining followed by flow cytometry.

Signaling Pathways and Mechanisms of Action

YM114 (REGN5093-M114) Mechanism of Action:

The following diagram illustrates the proposed mechanism of action for YM114.

Tumor Cell

. MET Recener

YM114 (REGN5093-M114;
Antibody-Drug Conjugate,

Click to download full resolution via product page

Fig. 1: YM114 binds to two MET epitopes, is internalized, and releases its cytotoxic payload,
leading to apoptosis.

MET Signaling Pathway:
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This diagram outlines the MET signaling cascade, which is aberrantly activated in certain
cancers.
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Fig. 2: The MET signaling pathway, when activated by HGF, promotes cancer cell proliferation,
survival, and invasion.

Experimental Workflow for Preclinical Evaluation:

The logical flow of the preclinical experiments performed on YM114 is depicted below.

Start: MET-Driven
NSCLC Models

In Vitro Studies In Vivo Studies
(Cell Lines, PDOs, PDCs) (PDX Models)
Cell Viability Assays Apoptosis Assays Tumor Growth Inhibition

Comparison with
MET TKls

Conclusion:
YM114 shows potent
preclinical activity

Click to download full resolution via product page

Fig. 3: Workflow of the preclinical assessment of YM114, from in vitro to in vivo models and
comparison with alternatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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